1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine
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Overview
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that features a unique combination of oxazole, imidazo[1,2-b]pyridazine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and imidazo[1,2-b]pyridazine intermediates, which are then coupled with piperazine under specific conditions. Common reagents used in these reactions include various alkylating agents, solvents like acetonitrile, and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione: Shares the oxazole moiety but differs in the other structural components.
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-piperidinyl}[3-(methylamino)-1-piperidinyl]methanone hydrochloride: Contains the oxazole and piperazine moieties but has different functional groups.
Uniqueness
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is unique due to its specific combination of oxazole, imidazo[1,2-b]pyridazine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H22N6O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C17H22N6O/c1-12-10-23-16(18-12)4-5-17(19-23)22-8-6-21(7-9-22)11-15-13(2)20-24-14(15)3/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
QJOKGFPEKGDVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CC4=C(ON=C4C)C |
Origin of Product |
United States |
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